8-Bromo-6-fluoro-4,7-dimethylquinoline
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Overview
Description
8-Bromo-6-fluoro-4,7-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H9BrFN This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-4,7-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and fluorination of 4,7-dimethylquinoline. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-purity product suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-4,7-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
8-Bromo-6-fluoro-4,7-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-4,7-dimethylquinoline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-4,7-dimethylquinoline
- 8-Bromo-4,7-dimethylquinoline
- 6-Bromo-4,7-dimethylquinoline
Uniqueness
8-Bromo-6-fluoro-4,7-dimethylquinoline is unique due to the simultaneous presence of bromine and fluorine atoms on the quinoline ring. This dual substitution can significantly alter its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent .
Properties
Molecular Formula |
C11H9BrFN |
---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
8-bromo-6-fluoro-4,7-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-3-4-14-11-8(6)5-9(13)7(2)10(11)12/h3-5H,1-2H3 |
InChI Key |
SKPNWMZOZBLTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=C(C2=NC=C1)Br)C)F |
Origin of Product |
United States |
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